2-But-3-enoxyoxane
Overview
Description
2-But-3-enoxyoxane is an organic compound with the molecular formula C9H16O2 It is a member of the oxane family, characterized by its unique structure that includes both an oxane ring and a butenyl group
Scientific Research Applications
2-But-3-enoxyoxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-But-3-enoxyoxane can be synthesized through several methods. One common approach involves the reaction of 3-buten-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the oxane ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-But-3-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the oxane ring to more saturated forms.
Substitution: The butenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the butenyl group .
Mechanism of Action
The mechanism by which 2-But-3-enoxyoxane exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The butenyl group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications .
Comparison with Similar Compounds
2-But-3-enyloxane: Similar in structure but with different reactivity due to the position of the double bond.
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-But-3-enoxyoxane.
3-Buten-1-ol: Another precursor used in the synthesis process.
Uniqueness: this compound stands out due to its unique combination of an oxane ring and a butenyl group, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
2-but-3-enoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVUZRTCAMISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313045 | |
Record name | 2-but-3-enoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59574-65-1 | |
Record name | NSC266086 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-but-3-enoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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